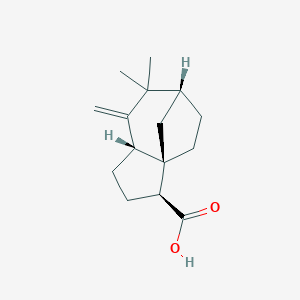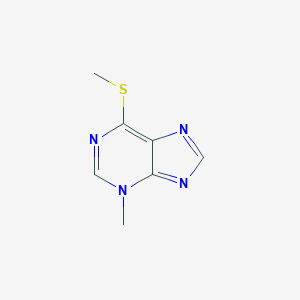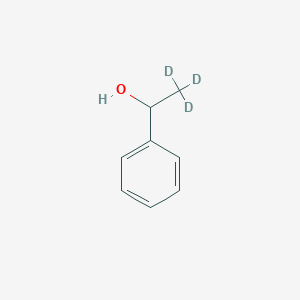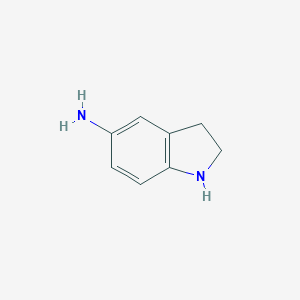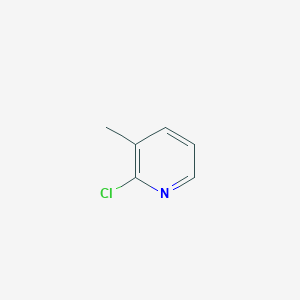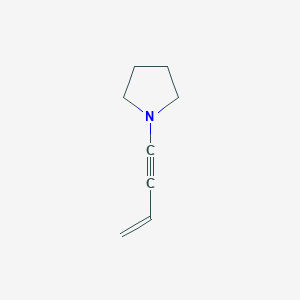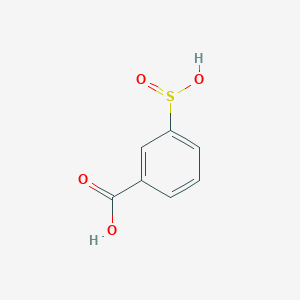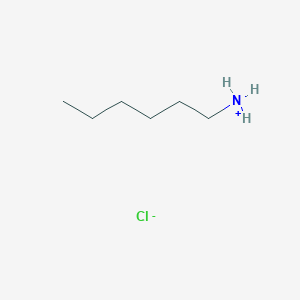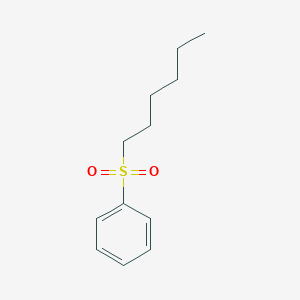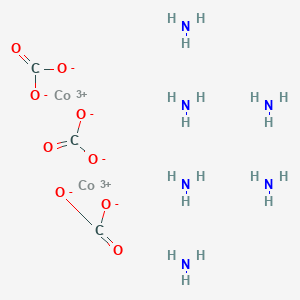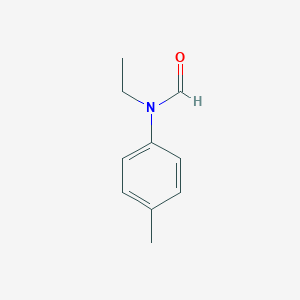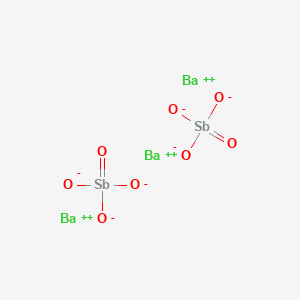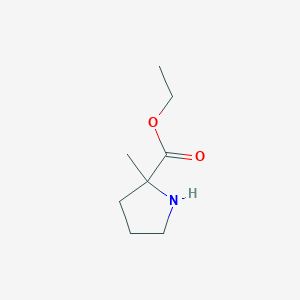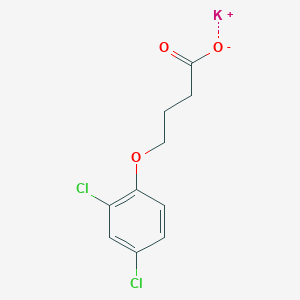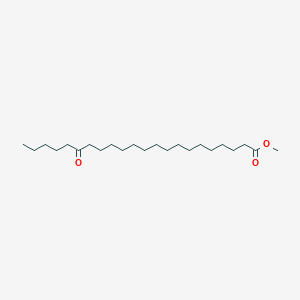
Methyl 17-oxodocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 17-oxodocosanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxo-fatty acid family and is commonly used as a substrate for enzymes that catalyze fatty acid metabolism.
Mecanismo De Acción
Methyl 17-oxodocosanoate acts as a substrate for enzymes that catalyze fatty acid metabolism. It is converted into various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. These derivatives can then be further metabolized by other enzymes in the fatty acid metabolism pathway.
Efectos Bioquímicos Y Fisiológicos
Methyl 17-oxodocosanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Additionally, Methyl 17-oxodocosanoate has been shown to induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 17-oxodocosanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is a commonly used substrate for enzymes that catalyze fatty acid metabolism. However, there are also limitations to its use. Methyl 17-oxodocosanoate is a synthetic compound that may not accurately reflect the metabolic pathways of naturally occurring fatty acids in biological systems.
Direcciones Futuras
There are several future directions for the study of Methyl 17-oxodocosanoate. One area of research could be the development of new synthetic methods for the production of Methyl 17-oxodocosanoate. Additionally, further studies could be conducted to investigate the potential therapeutic applications of Methyl 17-oxodocosanoate in the treatment of various diseases such as cancer and metabolic disorders. Finally, research could also be conducted to investigate the potential environmental impact of Methyl 17-oxodocosanoate and its derivatives.
Métodos De Síntesis
Methyl 17-oxodocosanoate can be synthesized through the oxidation of 17-hydroxydocosanoic acid using a variety of oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The resulting product, Methyl 17-oxodocosanoate, can be purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
Methyl 17-oxodocosanoate has been extensively used in scientific research as a substrate for enzymes that catalyze fatty acid metabolism. It is also used as a precursor for the synthesis of various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. Additionally, Methyl 17-oxodocosanoate has been used as a standard for the analysis of fatty acid metabolism in various biological systems.
Propiedades
Número CAS |
19271-80-8 |
|---|---|
Nombre del producto |
Methyl 17-oxodocosanoate |
Fórmula molecular |
C23H44O3 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
methyl 17-oxodocosanoate |
InChI |
InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3 |
Clave InChI |
OFFCHQATCACNEB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



